2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide (CAS: 94209-12-8) is an N-substituted indole-3-glyoxamide. This chemical class is recognized for its activity as central nervous system modulators, with specific substitutions on the amide nitrogen being a critical determinant of biological efficacy and selectivity. [1] Procurement decisions for compounds within this class often depend on demonstrated structure-activity relationship (SAR) data, where minor structural changes, such as the length or aromaticity of the N-substituent, lead to significant, non-interchangeable differences in in-vivo performance. [1]
Substituting 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide with structurally similar analogs, such as the N-benzyl version, is inadvisable for research targeting specific anticonvulsant profiles. Direct, comparative studies demonstrate that the additional methylene group in the N-phenethyl substituent is crucial for achieving a favorable therapeutic window. [1] This single carbon difference dramatically alters in-vivo efficacy in validated seizure models, meaning that analogs are not functionally equivalent and will yield different, often inferior, experimental outcomes. Therefore, selecting this specific compound over close relatives is a data-driven decision to access a distinct and more potent pharmacological profile. [1]
In a head-to-head comparison using the standard maximal electroshock (MES) seizure model in mice, 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide demonstrated significantly greater protective efficacy than its closest structural analog, the N-benzyl derivative. [1] The target compound showed a median effective dose (ED50) for seizure protection of 81.5 mg/kg, whereas the N-benzyl analog was largely inactive, with an ED50 greater than 300 mg/kg. [1]
| Evidence Dimension | Anticonvulsant Activity (ED50) in MES test (mice, i.p.) |
| Target Compound Data | 81.5 mg/kg |
| Comparator Or Baseline | N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide: > 300 mg/kg |
| Quantified Difference | > 3.7-fold more potent than the N-benzyl analog |
| Conditions | Maximal Electroshock Seizure (MES) model in mice, intraperitoneal (i.p.) administration. |
This demonstrates a clear, quantitatively superior in-vivo efficacy that is directly attributable to the N-phenethyl substituent, making it the required choice for studies needing this specific level of anticonvulsant activity.
A critical procurement consideration is the balance between efficacy and off-target effects. The therapeutic index (Protective Index, PI), calculated as the ratio of neurotoxicity (TD50) to efficacy (ED50), provides a quantitative measure of this balance. 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide exhibits a PI of 3.5. [1] In contrast, the less active N-benzyl analog has a PI of less than 1, indicating that any potential efficacy would be inseparable from neurotoxic effects in this model. [1]
| Evidence Dimension | Protective Index (PI = TD50/ED50) |
| Target Compound Data | 3.5 |
| Comparator Or Baseline | N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide: < 1.0 |
| Quantified Difference | At least a 3.5-fold greater therapeutic window compared to the N-benzyl analog. |
| Conditions | Neurotoxicity (TD50) measured by rotarod test; Efficacy (ED50) measured by MES test in mice. |
This compound provides a defined window for observing specific anticonvulsant effects without confounding neurotoxicity, a crucial feature for obtaining clean and interpretable in-vivo data that is not available with the N-benzyl analog.
Processing and handling characteristics, such as melting point, are key for consistent experimental preparation and potential formulation. 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide has a distinct and reported melting point of 160 °C. [1] This is significantly different from its close analog, N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide, which has a melting point of 190 °C. [1]
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 160 °C |
| Comparator Or Baseline | N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide: 190 °C |
| Quantified Difference | 30 °C lower melting point than the N-benzyl analog |
| Conditions | Standard melting point determination. |
This 30 °C difference in melting point affects solubility, dissolution rates, and co-crystallization potential, making it a critical parameter for researchers developing specific formulations or requiring consistent thermal behavior during processing.
This compound is the right choice as a benchmark lead compound in research programs developing novel anticonvulsants. Its demonstrated high potency (ED50 81.5 mg/kg) and favorable therapeutic index (PI > 3) provide a strong, quantitatively defined starting point for synthesizing and evaluating new analogs. [1]
Ideal for use as a tool compound in studies validating animal models of epilepsy or seizures where it is critical to separate specific anticonvulsant mechanisms from general neurotoxic effects. The defined therapeutic window ensures that observed outcomes are due to targeted activity, not motor impairment. [1]
Its well-defined melting point of 160 °C makes it a suitable reference standard for the development of analytical methods (e.g., DSC, HPLC) for the quality control and characterization of indole-3-glyoxamide derivatives, especially when differentiating between closely related structures. [1]